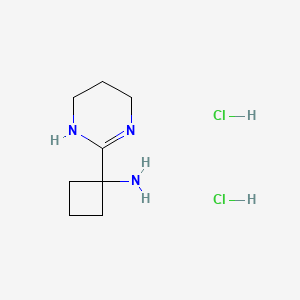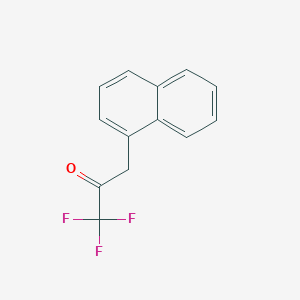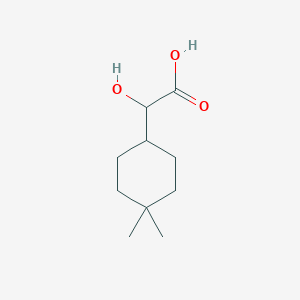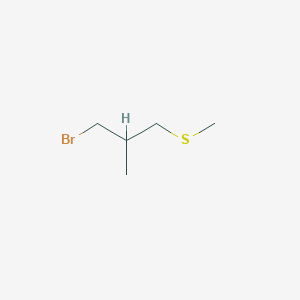
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution where a benzene derivative is treated with bromine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Halogenation: Introduction of bromine and chlorine atoms.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Difluoromethylation: Using difluoromethylating agents under specific conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique structural features.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile or nucleophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-2,4-dichloro-3-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
1-Bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Would you like more detailed information on any specific section?
Eigenschaften
Molekularformel |
C7H3BrClF3 |
|---|---|
Molekulargewicht |
259.45 g/mol |
IUPAC-Name |
1-bromo-5-chloro-3-(difluoromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,7H |
InChI-Schlüssel |
JAOLUSKPPAFOJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)F)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)



![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)

![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)


